beta-D-Xylopyranosyl chloride, triacetate
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Overview
Description
Beta-D-Xylopyranosyl chloride, triacetate: is a chemical compound derived from D-xylose, a sugar commonly found in hemicelluloses, which are polysaccharides present in plant cell walls . This compound is characterized by the presence of a xylopyranose ring structure with three acetate groups and a chloride substituent. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Xylopyranosyl chloride, triacetate typically involves the acetylation of D-xylose followed by chlorination. The process begins with the protection of the hydroxyl groups of D-xylose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of triacetate derivatives. Subsequently, the protected sugar is treated with thionyl chloride or phosphorus pentachloride to introduce the chloride group, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Xylopyranosyl chloride, triacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of different derivatives.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acid derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, sodium methoxide, or thiourea are commonly used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Scientific Research Applications
Beta-D-Xylopyranosyl chloride, triacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of beta-D-Xylopyranosyl chloride, triacetate involves its ability to act as a glycosyl donor in glycosylation reactions. The chloride group is a good leaving group, facilitating the formation of glycosidic bonds with various nucleophiles. This property makes it useful in the synthesis of glycosides and other glycosylated compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Beta-D-Xylopyranosyl bromide, triacetate: Similar structure but with a bromide group instead of chloride.
Beta-D-Xylopyranosyl fluoride, triacetate: Similar structure but with a fluoride group instead of chloride.
Beta-D-Glucopyranosyl chloride, triacetate: Similar structure but with a glucopyranose ring instead of xylopyranose.
Uniqueness: Beta-D-Xylopyranosyl chloride, triacetate is unique due to its specific reactivity and the presence of the xylopyranose ring. The chloride group provides distinct reactivity compared to other halides, making it suitable for specific glycosylation reactions .
Properties
CAS No. |
10343-54-1 |
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Molecular Formula |
C11H15ClO7 |
Molecular Weight |
294.68 g/mol |
IUPAC Name |
(4,5-diacetyloxy-6-chlorooxan-3-yl) acetate |
InChI |
InChI=1S/C11H15ClO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3 |
InChI Key |
JWDUFIUUDGFMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Cl |
Origin of Product |
United States |
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